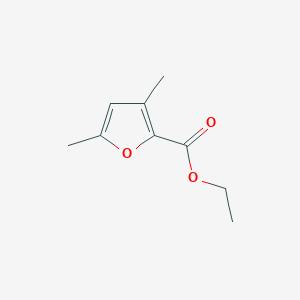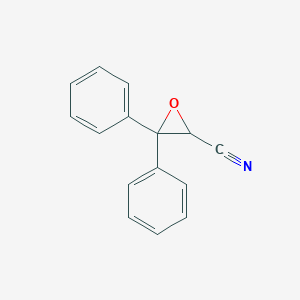
3-((4-Phenyl-5-(p-tolyl)-4H-1,2,4-triazol-3-yl)thio)propanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-((4-Phenyl-5-(p-tolyl)-4H-1,2,4-triazol-3-yl)thio)propanoic acid is a compound that belongs to the class of triazole derivatives. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. This particular compound is characterized by the presence of a phenyl group, a p-tolyl group, and a propanoic acid moiety, making it a unique and versatile molecule in various fields of research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-((4-Phenyl-5-(p-tolyl)-4H-1,2,4-triazol-3-yl)thio)propanoic acid typically involves the following steps:
Formation of the Triazole Ring: The triazole ring is formed by the cyclization of appropriate precursors, such as hydrazine derivatives and carboxylic acids, under acidic or basic conditions.
Introduction of the Phenyl and p-Tolyl Groups: The phenyl and p-tolyl groups are introduced through substitution reactions, often using reagents like phenylhydrazine and p-tolylhydrazine.
Thioether Formation: The thioether linkage is formed by reacting the triazole derivative with a thiol compound, such as thiourea, under suitable conditions.
Propanoic Acid Addition:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. Techniques such as continuous flow synthesis and automated reactors may be employed to enhance efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
3-((4-Phenyl-5-(p-tolyl)-4H-1,2,4-triazol-3-yl)thio)propanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups under suitable conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.
Reduction: Sodium borohydride, lithium aluminum hydride, ethanol.
Substitution: Halogenating agents, nucleophiles, electrophiles.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Reduced triazole derivatives.
Substitution: Various substituted triazole derivatives.
Applications De Recherche Scientifique
3-((4-Phenyl-5-(p-tolyl)-4H-1,2,4-triazol-3-yl)thio)propanoic acid has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an antimicrobial and antifungal agent due to its triazole moiety.
Medicine: Explored for its potential therapeutic properties, including anticancer and anti-inflammatory activities.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mécanisme D'action
The mechanism of action of 3-((4-Phenyl-5-(p-tolyl)-4H-1,2,4-triazol-3-yl)thio)propanoic acid involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.
Pathways Involved: The compound may influence various biochemical pathways, such as oxidative stress response, apoptosis, and signal transduction, contributing to its biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Phenyl-5-p-tolyl-4H-1,2,4-triazole-3-thiol: A closely related compound with similar structural features but lacking the propanoic acid moiety.
4-Ethyl-5-p-tolyl-4H-1,2,4-triazole-3-thiol: Another similar compound with an ethyl group instead of a phenyl group.
Uniqueness
3-((4-Phenyl-5-(p-tolyl)-4H-1,2,4-triazol-3-yl)thio)propanoic acid is unique due to the presence of the propanoic acid moiety, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research applications, offering advantages over similar compounds in terms of reactivity and potential therapeutic benefits.
Propriétés
Formule moléculaire |
C18H17N3O2S |
|---|---|
Poids moléculaire |
339.4 g/mol |
Nom IUPAC |
3-[[5-(4-methylphenyl)-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]propanoic acid |
InChI |
InChI=1S/C18H17N3O2S/c1-13-7-9-14(10-8-13)17-19-20-18(24-12-11-16(22)23)21(17)15-5-3-2-4-6-15/h2-10H,11-12H2,1H3,(H,22,23) |
Clé InChI |
QRHQGKWEEUVEKZ-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)C2=NN=C(N2C3=CC=CC=C3)SCCC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



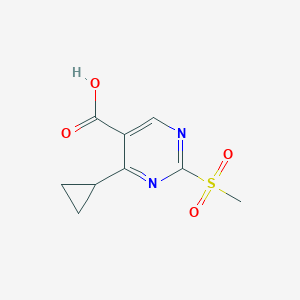
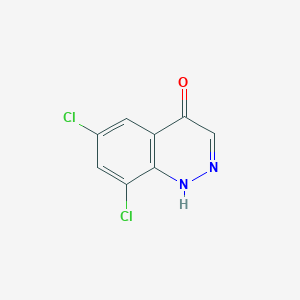
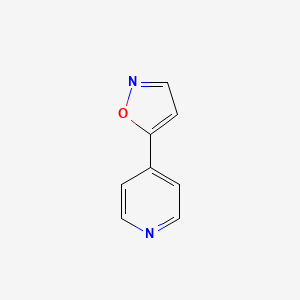
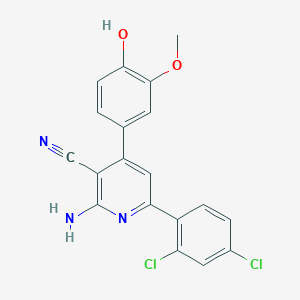
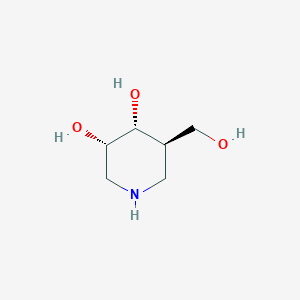
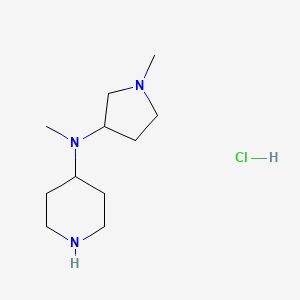
![3-amino-N-(2,3-dichlorophenyl)-4-(4-methoxyphenyl)-6-phenylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B11772821.png)
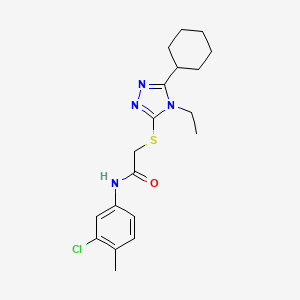
![4,5'-Dimethyl-1H,1'H-[2,3'-bipyrrole]-5-carboxylic acid](/img/structure/B11772844.png)
